4'-Hydroxywarfarin
Overview
Description
4’-Hydroxywarfarin is a hydroxylated derivative of warfarin, a well-known anticoagulant. This compound is formed through the metabolic hydroxylation of warfarin, primarily by the enzyme cytochrome P450 2C8. It plays a significant role in the pharmacokinetics and pharmacodynamics of warfarin, influencing its anticoagulant effects and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxywarfarin can be synthesized through the hydroxylation of warfarin. This process involves the use of cytochrome P450 enzymes, particularly cytochrome P450 2C8, which catalyzes the addition of a hydroxyl group to the 4’ position of the warfarin molecule .
Industrial Production Methods: Industrial production of 4’-Hydroxywarfarin typically involves biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, allowing for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other hydroxylated metabolites.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, molecular oxygen.
Reduction: Human liver cytosol, carbonyl reductase 1 (CBR1), aldo-keto reductase family 1 member C3 (AKR1C3).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Other hydroxylated warfarin metabolites.
Reduction: Corresponding alcohols of 4’-Hydroxywarfarin.
Scientific Research Applications
4’-Hydroxywarfarin has several scientific research applications:
Chemistry: Used as a model compound to study the metabolic pathways of warfarin and its derivatives.
Biology: Helps in understanding the role of cytochrome P450 enzymes in drug metabolism.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of warfarin, aiding in the development of safer and more effective anticoagulant therapies.
Mechanism of Action
4’-Hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, similar to warfarin. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation .
Comparison with Similar Compounds
- 6-Hydroxywarfarin
- 7-Hydroxywarfarin
- 8-Hydroxywarfarin
- 10-Hydroxywarfarin
Comparison: 4’-Hydroxywarfarin is unique in its specific hydroxylation position, which influences its metabolic pathway and pharmacological activity. Compared to other hydroxylated warfarin metabolites, 4’-Hydroxywarfarin is primarily formed by cytochrome P450 2C8, whereas other metabolites may involve different cytochrome P450 enzymes .
Properties
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWAMPDGRWRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947449 | |
Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24579-14-4 | |
Record name | 4'-Hydroxywarfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxywarfarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-HYDROXYWARFARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8G6747YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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